molecular formula C10H11N3OS B13323599 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13323599
M. Wt: 221.28 g/mol
InChI Key: ITQAPLBEXDFGCJ-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry and drug development.

Preparation Methods

The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a thiazole derivative. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyrazole and thiazole derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The pyrazole and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can bind to DNA or proteins, disrupting their normal function and leading to anticancer activity .

Comparison with Similar Compounds

Similar compounds to 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one include:

The uniqueness of this compound lies in its combined pyrazole and thiazole rings, which provide a versatile platform for various chemical modifications and biological activities.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C10H11N3OS/c1-6-4-7(2)13(12-6)9-5-15-10(11-9)8(3)14/h4-5H,1-3H3

InChI Key

ITQAPLBEXDFGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CSC(=N2)C(=O)C)C

Origin of Product

United States

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